

spectroscopic data for derivatives of 4-(Bromomethyl)-2,6-dichloropyridine

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Compound of Interest

Compound Name: 4-(Bromomethyl)-2,6-dichloropyridine

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A Comparative Guide to the Spectroscopic Properties of 4-(Bromomethyl)-2,6-dichloropyridine and Related Analogues

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyridine derivatives, a thorough understanding of their spectroscopic properties is paramount. **4-(Bromomethyl)-2,6-dichloropyridine** serves as a versatile building block in the development of pharmaceuticals and agrochemicals.[1] However, comprehensive experimental spectroscopic data for this compound and its direct derivatives are not readily available in public databases.

This guide provides a comparative analysis of the predicted spectroscopic data for **4-(Bromomethyl)-2,6-dichloropyridine** alongside experimentally determined data for structurally related pyridine compounds. This comparison offers a valuable reference for the characterization of this important synthetic intermediate and its potential derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data. For **4-(Bromomethyl)-2,6-dichloropyridine**, the data is predicted based on established principles of spectroscopy and analysis of similar structures. For the analogue compounds, experimentally derived data is presented where available.

Table 1: ¹H NMR Spectral Data Comparison

Compound	Aromatic Protons (δ , ppm)	Methylene Protons (-CH ₂ -) (δ , ppm)	Other Protons (δ , ppm)
4-(Bromomethyl)-2,6-dichloropyridine (Predicted)	~7.4 (s, 2H)	~4.5 (s, 2H)	-
2,6-Dichloro-4-methylpyridine	7.13 (s, 2H)	-	2.38 (s, 3H, -CH ₃)
4-Amino-2,6-dichloropyridine	6.60 (s, 2H)[2]	-	4.7 (br s, 2H, -NH ₂)
4-Bromo-2,6-bis(bromomethyl)pyridine (Predicted)	~7.5 - 7.7 (s, 2H)[3]	~4.5 - 4.7 (s, 4H)[3]	-

Table 2: ¹³C NMR Spectral Data Comparison

Compound	C2, C6 (δ , ppm)	C4 (δ , ppm)	C3, C5 (δ , ppm)	Methylene/Methyl Carbon (δ , ppm)
4-(Bromomethyl)-2,6-dichloropyridine (Predicted)	~151	~145	~122	~32 (-CH ₂ Br)
2,6-Dichloro-4-methylpyridine	150.8	148.2	121.2	18.2 (-CH ₃)
4-Amino-2,6-dichloropyridine	148.7	158.1	106.0	-
4-Bromo-2,6-bis(bromomethyl)pyridine (Predicted)	~158 - 160	~140 - 142	~125 - 127	~32 - 34 (-CH ₂ Br)

Table 3: Infrared (IR) Spectroscopy Data Comparison

Compound	Key IR Absorption Bands (cm ⁻¹)
4-(Bromomethyl)-2,6-dichloropyridine (Predicted)	~3050 (Ar C-H stretch), ~1550, 1400 (C=C, C=N ring stretch), ~1250 (C-H in-plane bend), ~800 (C-Cl stretch), ~600 (C-Br stretch)
4-Amino-2,6-dichloropyridine	3484, 3381 (N-H stretch), 1638 (N-H bend), 1572, 1439 (ring stretch)
2,6-Dichloropyridine	~3070 (Ar C-H stretch), ~1570, 1540 (C=C, C=N ring stretch), ~1140 (C-H in-plane bend), ~780 (C-Cl stretch)[4]

Table 4: Mass Spectrometry Data Comparison

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
4-(Bromomethyl)-2,6-dichloropyridine (Predicted)	239, 241, 243 ([M] ⁺)	160, 162 ([M-Br] ⁺)
2,6-Dichloro-4-methylpyridine	161, 163, 165 ([M] ⁺)	126, 128 ([M-Cl] ⁺)
4-Amino-2,6-dichloropyridine	162, 164, 166 ([M] ⁺)	127, 129 ([M-Cl] ⁺)
4-Bromo-2,6-bis(bromomethyl)pyridine (Predicted)	341, 343, 345, 347 ([M] ⁺)	262, 264, 266 ([M-Br] ⁺), 183, 185 ([M-2Br] ⁺)[3]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducible research. Below are standard protocols for the characterization of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 or 500 MHz spectrometer. Use a standard pulse sequence with a spectral width of approximately -2 to 12 ppm.
- **^{13}C NMR Acquisition:** Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. Use a proton-decoupled pulse sequence with a spectral width of approximately 0 to 200 ppm. A larger number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm^{-1} .
- **Data Processing:** Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).
- **Data Acquisition (ESI):** Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode.
- **Data Acquisition (EI):** For more volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used.

- **Data Analysis:** Identify the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for chlorine ($[M]^+$, $[M+2]^+$, $[M+4]^+$ in a ~9:6:1 ratio for two chlorines) and bromine ($[M]^+$, $[M+2]^+$ in a ~1:1 ratio for one bromine) is a key diagnostic feature.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a derivative of **4-(Bromomethyl)-2,6-dichloropyridine**.



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Caption: Synthetic and analytical workflow for derivatives.

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